molecular formula C5H6ClN3 B076438 2-Chloro-6-methylpyrimidin-4-amine CAS No. 14394-60-6

2-Chloro-6-methylpyrimidin-4-amine

Cat. No. B076438
CAS RN: 14394-60-6
M. Wt: 143.57 g/mol
InChI Key: FBEIDYLEFVIOEY-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyrimidin-4-amine is a chemical compound with notable structural and functional properties. It serves as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. The compound's reactivity and interactions are of interest due to its unique substitution pattern, which influences its synthesis routes, physical, and chemical behaviors.

Synthesis Analysis

The synthesis of 2-Chloro-6-methylpyrimidin-4-amine involves several key steps, with methodologies focusing on regioselectivity and yield optimization. Techniques such as X-ray crystallography have shown the formation of this compound through regioselective displacement reactions, highlighting the importance of specific conditions and reagents in achieving desired outcomes (Doulah et al., 2014).

Molecular Structure Analysis

Crystal and molecular structure analysis of 2-Chloro-6-methylpyrimidin-4-amine and its isomeric compounds has been conducted to confirm computationally predicted conformational differences. These studies revealed how conformational differences lead to the formation of layer structures in crystals, stabilized by hydrogen-bonding interactions, providing insights into the compound's solid-state chemistry (Odell et al., 2007).

Chemical Reactions and Properties

The chemical behavior of 2-Chloro-6-methylpyrimidin-4-amine involves its participation in various reactions, including nucleophilic substitutions and reactions with different nucleophiles, leading to a range of derivatives. Studies on its reactivity have highlighted the significance of the compound in synthesizing more complex molecules (Erkin et al., 2007).

Physical Properties Analysis

The physical properties of 2-Chloro-6-methylpyrimidin-4-amine, such as crystal structure, melting point, and solubility, are influenced by its molecular structure. Detailed crystallographic analysis has provided valuable information about its physical characteristics and how they affect its solubility and stability (Thanigaimani et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Chloro-6-methylpyrimidin-4-amine, including its reactivity with various chemical reagents, have been explored to understand its potential in synthetic chemistry. Its role as a precursor in the synthesis of complex molecules showcases its versatile chemical nature (Li & Rosenau, 2009).

Scientific Research Applications

  • Crystal and Molecular Structures : Odell et al. (2007) investigated the crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, revealing conformational differences leading to multiple molecules in the structures, stabilized by hydrogen-bonding interactions. This study provides insights into the structural aspects of such compounds (Odell, McCluskey, Failes, & Tiekink, 2007).

  • Synthesis and Biological Activity : Erkin and Krutikov (2007) synthesized a series of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines from 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine. These compounds displayed pronounced antituberculous effects, highlighting their potential in medicinal chemistry (Erkin & Krutikov, 2007).

  • Regioselectivity in Chemical Reactions : Doulah et al. (2014) focused on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine. The formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was a main product, important for understanding chemical reaction pathways (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

  • Chemical Synthesis and Ring Transformations : Hertog et al. (2010) explored reactions of heterocyclic halogeno compounds, finding that aminations of substances like 2-bromo-6-methylpyridine led to compounds including 4-amino-2-methylpyrimidine, showcasing the flexibility and transformation potential of these chemical structures (Hertog, Plas, Pieterse, & Streef, 2010).

  • Pharmaceutical Applications : Aayisha et al. (2019) conducted a study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, highlighting its role as an alpha-2-imidazoline receptor agonist and potential antihypertensive agent. This research illustrates the pharmaceutical applications of related compounds (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

  • Antibacterial Activity : Etemadi et al. (2016) synthesized 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, which showed potential as antibacterial agents. This highlights the possible applications of these compounds in combating bacterial infections (Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, & Moghaddam‐manesh, 2016).

Safety And Hazards

2-Chloro-6-methylpyrimidin-4-amine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash with copious amounts of water while removing contaminated clothing and shoes. If irritation persists, seek medical attention. In case of inhalation, remove the victim to fresh air and seek medical attention if symptoms persist .

properties

IUPAC Name

2-chloro-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6ClN3/c1-3-2-4(7)9-5(6)8-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEIDYLEFVIOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310211
Record name 2-Chloro-6-methylpyrimidin-4-amine
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Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylpyrimidin-4-amine

CAS RN

14394-60-6
Record name 2-Chloro-6-methyl-4-pyrimidinamine
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Record name NSC 222758
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Record name 2-Chloro-6-methylpyrimidin-4-amine
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Record name 2-chloro-6-methylpyrimidin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SL Dong, X Cheng - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
In the crystal structure of the title compound, C5H6ClN3, molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are linked via N—H⋯N …
Number of citations: 6 scripts.iucr.org
A Doulah, H Eshtiagh-Hosseini, M Mirzaei… - Arabian Journal of …, 2014 - Elsevier
… of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. … , 5-bromo-2-chloro-6-methylpyrimidin-4-amine·3H 2 O, the … 5-bromo-2-chloro-6-methylpyrimidin-4-amine and three …
Number of citations: 1 www.sciencedirect.com
A Doulah, HH ESHTIAGH, M Mirzaei, A Fazlara - 2011 - sid.ir
… , 5-bromo-2-chloro-6-methylpyrimidin-4-amine·3H2O, … -2-chloro-6methylpyrimidin-4-amine and three crystallization of water molecules. The 5-Bromo-2chloro-6-methylpyrimidin-4-amine …
Number of citations: 9 www.sid.ir
H Eshtiagh-Hosseini, M Mirzaei - Journal of Chemical Reactivity and …, 2014 - jcrs.ahvaz.iau.ir
… 5-bromo-2-chloro-6-methylpyrimidin-4-amine·3H2O, … 2-chloro-6-methylpyrimidin-4-amine and three crystallization of water molecules. The 5-Bromo-2-chloro-6-methylpyrimidin-4-amine …
Number of citations: 3 jcrs.ahvaz.iau.ir
LR Odell, MK Abdel-Hamid, TA Hill… - Journal of Medicinal …, 2017 - ACS Publications
… Synthesized using the general procedure as for 5a from N-butyl-2-chloro-6-methylpyrimidin-4-amine (11a) and N,N-dimethylethylenediamine. The residue was purified by short column …
Number of citations: 19 pubs.acs.org
D Kumar, SI Khan, BL Tekwani, P Ponnan, DS Rawat - RSC advances, 2014 - pubs.rsc.org
A series of novel 4-aminoquinoline–pyrimidine hybrids was synthesized and evaluated for their antimalarial activity. Several compounds showed potent antimalarial activity against both …
Number of citations: 15 pubs.rsc.org
M Bakavoli, E Mollashahi… - Journal of Sulfur …, 2007 - Taylor & Francis
… of pharmacological importance and exploration of their synthetic pathways, in a previous investigation we studied the reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with …
Number of citations: 8 www.tandfonline.com
KAM El-Bayouki, WM Basyouni - Journal of Sulfur Chemistry, 2010 - Taylor & Francis
… 5-Bromo-2-chloro-6-methylpyrimidin-4-amine 28 was readily obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine by sequential treatment with ethanolic ammonia. Compound 28 …
Number of citations: 9 www.tandfonline.com

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